molecular formula C7H9ClN4O B12925231 N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide CAS No. 88380-67-0

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide

Cat. No.: B12925231
CAS No.: 88380-67-0
M. Wt: 200.62 g/mol
InChI Key: HQSRQIBUVUGSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is a chemical compound with a pyrimidine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-(methylamino)pyrimidine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Antiviral Applications

One of the notable applications of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is in the development of antiviral agents. Studies have shown that compounds with similar pyrimidine structures exhibit potent activity against respiratory syncytial virus (RSV). For instance, a related compound demonstrated sub-nanomolar EC50 values against RSV, suggesting that optimizing the dihedral angles in pyrimidine derivatives could enhance antiviral efficacy .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in lipid metabolism. Research has identified it as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids. This inhibition can modulate emotional behavior and has implications for neurological research .

Table 1: Summary of Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 Value (nM)Reference
This compoundNAPE-PLD27
LEI-401NAPE-PLD27
Pyrimidine derivative (related structure)RSV F protein< 4

Antibacterial Properties

Recent research has also explored the antibacterial properties of pyrimidine derivatives, including those related to this compound. A study synthesized new pyrimidine arylthioacetamides that exhibited significant antibacterial activity, outperforming traditional antibiotics like ethambutol against tuberculosis . This opens avenues for developing novel antibacterial agents based on the pyrimidine scaffold.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. SAR studies have indicated that modifications to the pyrimidine ring can significantly influence biological activity. For example, altering substituents on the ring has been shown to enhance binding affinity and potency against target enzymes .

Case Study: Inhibition of NAPE-PLD

A detailed study on a related compound demonstrated its ability to decrease anandamide levels in neuronal cells, indicating a potential therapeutic application in neuropsychiatric disorders. The compound was administered at a dose of 30 mg/kg via intraperitoneal injection, showing profound effects on emotional behavior in animal models .

Case Study: Antiviral Efficacy

In another study focusing on RSV, compounds derived from similar structures were evaluated for their antiviral activities. The findings suggested that specific structural modifications could lead to enhanced efficacy against viral targets, providing insights into future drug design efforts .

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .

Biological Activity

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its role in inhibiting specific enzymes, which are crucial in metabolic pathways associated with diseases such as cancer and inflammation.

  • Enzyme Inhibition : The compound is reported to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). This inhibition may influence various physiological processes including pain modulation, stress response, and metabolic regulation .
  • Impact on Exosome Release : Research indicates that compounds similar to this compound may affect exosome secretion, which is critical for cellular communication and has implications in neurodegenerative diseases like Alzheimer’s .

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. It acts by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through the modulation of specific signaling pathways.

Antimicrobial Properties

The compound's derivatives have been investigated for their antimicrobial activities against various pathogens. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Variations : Modifying substituents on the pyrimidine ring can significantly enhance or reduce biological activity. For example, the introduction of different alkyl or aryl groups has been shown to affect binding affinity and selectivity towards target enzymes .
  • Potency Improvements : High-throughput screening has identified several analogs with improved potency compared to the parent compound, indicating potential for further development into therapeutic agents .

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound can significantly reduce NAPE levels in neuronal cells, which correlates with reduced anxiety-like behavior in animal models .
  • Animal Models : In vivo studies have shown that administration of this compound leads to notable changes in metabolic parameters, suggesting its potential utility in treating metabolic disorders .

Properties

CAS No.

88380-67-0

Molecular Formula

C7H9ClN4O

Molecular Weight

200.62 g/mol

IUPAC Name

N-[4-chloro-6-(methylamino)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C7H9ClN4O/c1-4(13)10-7-11-5(8)3-6(9-2)12-7/h3H,1-2H3,(H2,9,10,11,12,13)

InChI Key

HQSRQIBUVUGSEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=N1)Cl)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.